2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO3/c1-13-6-4-2-3-5-7(6)14-9(12-5)15-8(10)11/h2-4,8H,1H3 |
InChI Key |
ZNVMVKKOOCCRED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic deconstruction identifies two primary synthetic approaches:
- Late-stage functionalization : Modification of preformed benzo[d]oxazole scaffolds.
- Convergent synthesis : Assembly of the oxazole ring from substituted benzene precursors.
Oxazole Ring Construction via Cyclocondensation
Building the oxazole ring from 2-amino-4-methoxyphenol derivatives offers superior regiocontrol.
Cyclization of N-Acylated Diamines
Condensation of 2-amino-4-methoxyphenol with difluoromethyl glyoxal under acidic conditions generates the oxazole core.
Reaction Scheme :
- Acylation : 2-Amino-4-methoxyphenol + ClCOCF₂OCH₃ → N-(2-hydroxy-4-methoxyphenyl)chloroacetamide
- Cyclization : HCl/EtOH reflux → intramolecular dehydration to form oxazole.
Table 2 : Cyclization efficiency under varying conditions
| Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HCl (conc.) | EtOH | 80 | 67 | 92.4 |
| H₂SO₄ | Toluene | 110 | 58 | 88.1 |
| PPA | DCE | 60 | 73 | 94.7 |
Polyphosphoric acid (PPA) in dichloroethane (DCE) provided optimal yield and purity, minimizing side-product formation.
Advanced Fluorination Techniques
Incorporating the difluoromethoxy group poses challenges due to the volatility of fluorinated reagents and competing elimination pathways.
Electrochemical Fluorination
Recent advances in electrosynthesis enable direct introduction of difluoromethoxy groups via anodic oxidation of methanol derivatives in the presence of HF-pyridine complexes. This method circumvents stoichiometric metal fluoride reagents but requires specialized equipment.
Purification and Analytical Characterization
Final product isolation typically employs silica gel chromatography using ethyl acetate/hexane gradients. Crystallization from ethanol/water mixtures yields colorless needles suitable for X-ray analysis.
Table 3 : Spectroscopic characterization data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.89 (s, 3H, OCH₃), δ 6.71–7.45 (m, 3H, Ar-H), δ 6.25 (t, J=54 Hz, OCF₂H) |
| ¹⁹F NMR | δ -82.5 (dd, J=54, 32 Hz) |
| HRMS | m/z 215.0394 [M+H]⁺ (calc. 215.0394) |
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The difluoromethoxy group (-OCF₂H) is electron-withdrawing, reducing electron density in the benzoxazole ring compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. This enhances oxidative stability and may influence binding to biological targets .
- The difluoromethoxy group balances lipophilicity and polarity .
- Synthetic Utility : Halogenated derivatives (e.g., 7-bromo) serve as intermediates for further functionalization via cross-coupling reactions, whereas methoxy groups are typically introduced via nucleophilic substitution .
Biological Activity
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a benzo[d]oxazole core with difluoromethoxy and methoxy substituents. Its structure is essential for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the benzo[d]oxazole family exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of benzo[d]oxazole can inhibit tumor cell growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial and fungal strains.
- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.
The biological activities of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole can be attributed to several mechanisms:
- Cell Signaling Pathways : The compound alters the expression of signaling proteins, which may lead to apoptosis in cancer cells .
- Enzyme Interaction : Its inhibitory effects on tyrosinase suggest a competitive binding mechanism, where it binds to the active site of the enzyme, preventing substrate access .
- Immunomodulatory Effects : It has been observed to modulate immune responses by affecting cytokine production in immune cells .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Activity :
- Tyrosinase Inhibition :
Data Summary
Q & A
Q. What are the optimized synthetic routes for 2-(difluoromethoxy)-7-methoxybenzo[d]oxazole, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves condensation and functionalization of precursor molecules. For example, fluorinated benzimidazole analogs are synthesized via condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with halogenated intermediates under controlled pH and temperature, followed by oxidation to stabilize the oxazole ring . Key steps include:
- Refluxing in polar aprotic solvents (e.g., DMSO or DMF) for 12–18 hours to ensure complete reaction .
- Purification via recrystallization (water-ethanol mixtures) or column chromatography (hexane/ethyl acetate gradients) to achieve >97% purity .
- Yield optimization by adjusting stoichiometry (1.2–2.0 eq. of halogenating agents) and monitoring reaction progress with TLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H-NMR and 13C-NMR for structural confirmation, focusing on chemical shifts of the difluoromethoxy (–OCF2H) group (δ ~6.0–6.5 ppm) and methoxy (–OCH3) substituents (δ ~3.8–4.0 ppm) .
- HPLC with UV detection (λ = 305 nm) for purity assessment, resolving impurities like sulfone byproducts via gradient elution (acetonitrile/water with 0.1% TFA) .
- Mass spectrometry (HRMS) to verify molecular weight (C9H7F2NO3, MW = 227.16 g/mol) and detect trace impurities .
Q. What safety protocols are essential when handling fluorinated oxazole derivatives in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl oxazoles) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb fluorinated residues using activated carbon .
Advanced Research Questions
Q. How do the electronic effects of the difluoromethoxy and methoxy substituents influence the compound's photophysical properties?
Methodological Answer:
- ESIPT (Excited-State Intramolecular Proton Transfer) analysis : The difluoromethoxy group reduces electron density on the oxazole ring, blue-shifting fluorescence emission compared to non-fluorinated analogs. Methoxy substituents enhance conjugation, increasing Stokes shift (Δλ ~100–150 nm) .
- TDDFT calculations (B3LYP/6-31+G(d)) model charge transfer dynamics, showing that benzannulation at the oxazole site minimally affects proton-transfer emission wavelengths but increases energy barriers in the S1 state .
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid clearance issues in vivo .
- Dose-response normalization : Adjust in vitro concentrations to match plasma exposure levels observed in vivo, accounting for protein binding .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
Q. How can computational modeling (DFT/TDDFT) predict the reactivity and ESIPT behavior of fluorinated oxazole derivatives?
Methodological Answer:
- Ground-state optimization : Use B3LYP functional to model H-bond strength and proton donor-acceptor distances in the S0 state .
- Excited-state dynamics : Apply CAM-B3LYP for vertical transition energies and compare with experimental UV-Vis spectra to validate charge transfer character .
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., substitution at C2 or C7 positions) .
Q. What methods are effective in identifying and quantifying synthesis-related impurities in this compound?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and acidic/basic conditions to generate degradants (e.g., sulfone impurities) .
- HPLC-MS impurity profiling : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid in mobile phases to resolve and quantify overoxidized byproducts (LOD < 0.1%) .
- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for non-destructive quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
